molecular formula C21H18N4O8S2 B14652798 5-((4-(Methylamino)phenyl)azo)-2-(2-(4-nitro-2-sulfophenyl)ethenyl)benzenesulfonic acid CAS No. 42986-15-2

5-((4-(Methylamino)phenyl)azo)-2-(2-(4-nitro-2-sulfophenyl)ethenyl)benzenesulfonic acid

Cat. No.: B14652798
CAS No.: 42986-15-2
M. Wt: 518.5 g/mol
InChI Key: TVQLAFZNHARCJW-DSVPZXLOSA-N
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Description

Benzenesulfonic acid, 5-[[4-(methylamino)phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is notable for its vibrant color and is used in various industrial applications, including as a dye and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 5-[[4-(methylamino)phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-methylaminobenzenesulfonic acid. This involves treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-(4-nitro-2-sulfophenyl)ethenyl to form the azo compound. This reaction is usually carried out in an alkaline medium to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines. This reaction is typically carried out using reducing agents such as sodium dithionite.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic medium are commonly used.

    Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Oxidized derivatives of the methylamino group.

    Reduction: Corresponding amines from the reduction of the azo group.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Benzenesulfonic acid, 5-[[4-(methylamino)phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize biological specimens under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can then participate in further biochemical reactions. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid: Similar in structure but with a dimethylamino group instead of a methylamino group.

    Benzenesulfonic acid, 4-[(4-nitrophenyl)azo]-: Another azo dye with a different substitution pattern on the aromatic rings.

Uniqueness

Benzenesulfonic acid, 5-[[4-(methylamino)phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both sulfonic acid and nitro groups enhances its solubility and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

42986-15-2

Molecular Formula

C21H18N4O8S2

Molecular Weight

518.5 g/mol

IUPAC Name

5-[[4-(methylamino)phenyl]diazenyl]-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid

InChI

InChI=1S/C21H18N4O8S2/c1-22-16-7-9-17(10-8-16)23-24-18-6-4-14(20(12-18)34(28,29)30)2-3-15-5-11-19(25(26)27)13-21(15)35(31,32)33/h2-13,22H,1H3,(H,28,29,30)(H,31,32,33)/b3-2+,24-23?

InChI Key

TVQLAFZNHARCJW-DSVPZXLOSA-N

Isomeric SMILES

CNC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

CNC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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